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molecular formula C12H17NO B8324068 (6-Phenyl-piperidin-2-yl)-methanol

(6-Phenyl-piperidin-2-yl)-methanol

Cat. No. B8324068
M. Wt: 191.27 g/mol
InChI Key: LVCSLBWBCQDKEH-UHFFFAOYSA-N
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Patent
US07256186B2

Procedure details

A solution of methyl 6-phenylpipecolinate (0.23 g) in THF (15 mL) was treated with 1M lithium aluminum hydride in ether (10 mL) at room temperature for 2 h. The reaction mixture was quenched with EtOAc, then MgSO4 was added and the mixture was filtered. The filtrate was concentrated to give a residue, which was purified by chromatography on silica gel plates (2, 1000 μm) using EtOAc:hexane 1:1 as the eluent, to give (6-phenyl-piperidin-2-yl)-methanol as a white solid (0.06 g).
Name
methyl 6-phenylpipecolinate
Quantity
0.23 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([CH:7]2[NH:12][CH:11]([C:13](OC)=[O:14])[CH2:10][CH2:9][CH2:8]2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[H-].[Al+3].[Li+].[H-].[H-].[H-]>C1COCC1.CCOCC>[C:1]1([CH:7]2[NH:12][CH:11]([CH2:13][OH:14])[CH2:10][CH2:9][CH2:8]2)[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1 |f:1.2.3.4.5.6|

Inputs

Step One
Name
methyl 6-phenylpipecolinate
Quantity
0.23 g
Type
reactant
Smiles
C1(=CC=CC=C1)C1CCCC(N1)C(=O)OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
15 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
10 mL
Type
solvent
Smiles
CCOCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched with EtOAc
ADDITION
Type
ADDITION
Details
MgSO4 was added
FILTRATION
Type
FILTRATION
Details
the mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
to give a residue, which
CUSTOM
Type
CUSTOM
Details
was purified by chromatography on silica gel plates (2, 1000 μm)

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C1CCCC(N1)CO
Measurements
Type Value Analysis
AMOUNT: MASS 0.06 g
YIELD: CALCULATEDPERCENTYIELD 29.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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